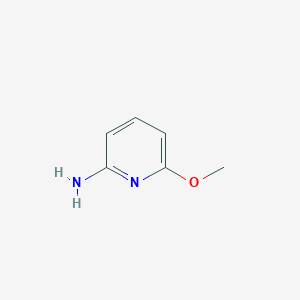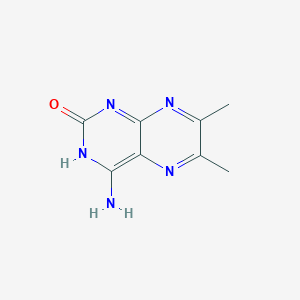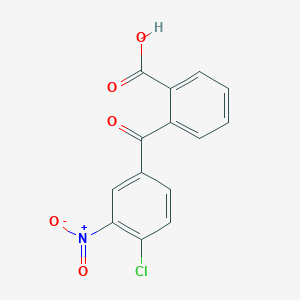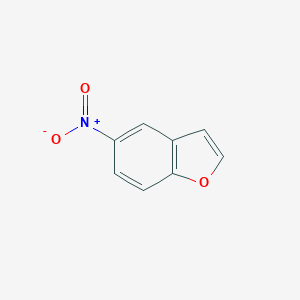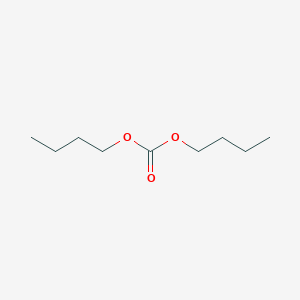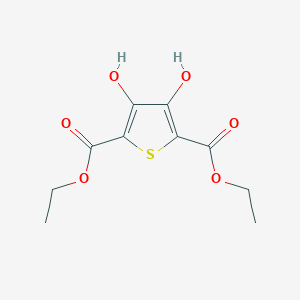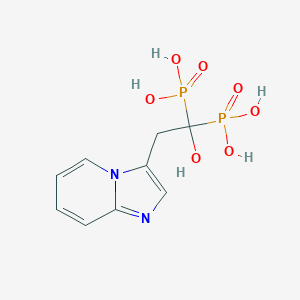
Acide minodronique
Vue d'ensemble
Description
L'acide minodronique est un médicament bisphosphonate de troisième génération principalement utilisé pour le traitement de l'ostéoporose. Il est reconnu pour son efficacité élevée dans l'inhibition de la résorption osseuse, ce qui en fait un agent thérapeutique précieux pour la gestion de la densité osseuse et la prévention des fractures .
Applications De Recherche Scientifique
Minodronic acid has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
Minodronic acid, a third-generation bisphosphonate, primarily targets two key enzymes: Farnesyl Pyrophosphate Synthase (FPPS) and Geranylgeranyl Pyrophosphate Synthase (GGPPS) . These enzymes play crucial roles in the mevalonate pathway, which is essential for the prenylation of small GTPase proteins, a process vital for osteoclast function .
Mode of Action
Minodronic acid acts as an inhibitor of FPPS and GGPPS . By inhibiting these enzymes, it disrupts the mevalonate pathway, leading to a deficiency in the prenylation of small GTPase proteins . This disruption impairs the function of osteoclasts, the cells responsible for bone resorption, thereby reducing bone loss .
Biochemical Pathways
The primary biochemical pathway affected by minodronic acid is the mevalonate pathway . This pathway is crucial for the production of cholesterol and isoprenoids, which are essential for various cellular functions, including cell growth and differentiation . By inhibiting FPPS and GGPPS, minodronic acid disrupts this pathway, leading to a decrease in bone resorption and an increase in bone mineral density .
Pharmacokinetics
It is known that the compound exhibits dose linearity over a range of 1 to 4 mg in young subjects . The plasma concentration of minodronic acid reaches a steady state on day 7 after oral administration once daily for 7 days, with a mean accumulation ratio of 1.3 . In elderly volunteers, the plasma Cmax and AUC0–1 were both 1.8-fold higher compared with those of the young subjects . Food can reduce the Cmax and AUC0 of minodronic acid by 55% and 72%, respectively .
Result of Action
The primary result of minodronic acid’s action is a significant reduction in bone resorption, leading to an increase in bone mineral density . This is achieved by its inhibitory effect on osteoclasts . The inhibition of the important signal transduction pathways at the molecular level will significantly inhibit the effect of osteoclasts at the cellular level .
Action Environment
The environment can influence the action of minodronic acid. For instance, food intake can significantly reduce the bioavailability of the drug . Additionally, age can also impact the pharmacokinetics of minodronic acid, with elderly individuals showing higher plasma concentrations of the drug compared to younger individuals
Analyse Biochimique
Biochemical Properties
Minodronic acid interacts with the enzyme farnesyl pyrophosphate synthase . This interaction inhibits the activity of the enzyme, which is a key component in the mevalonate pathway that is crucial for the function of osteoclasts . This inhibition leads to the prevention of bone resorption, making minodronic acid effective in the treatment of osteoporosis .
Cellular Effects
Minodronic acid has significant effects on various types of cells, particularly osteoclasts. It inhibits the activity of osteoclasts, the cells responsible for bone resorption . This leads to an increase in bone mineral density and a decrease in the risk of fractures, which is beneficial in the treatment of osteoporosis .
Molecular Mechanism
The molecular mechanism of action of minodronic acid involves the inhibition of farnesyl pyrophosphate synthase . This enzyme is a key player in the mevalonate pathway, which is crucial for the prenylation of small GTPase proteins involved in osteoclast function . By inhibiting this enzyme, minodronic acid prevents the prenylation process, leading to the disruption of osteoclast function and the inhibition of bone resorption .
Temporal Effects in Laboratory Settings
While specific studies detailing the temporal effects of minodronic acid in laboratory settings are limited, it has been reported that minodronic acid effectively inhibits bone resorption and increases bone mineral density over a period of 1-2 years .
Dosage Effects in Animal Models
In animal models, minodronic acid has been shown to suppress bone resorption and increase bone mineral density in a dose-dependent manner . The specific effects can vary depending on the dosage and the specific model used.
Metabolic Pathways
Minodronic acid is involved in the mevalonate pathway . It inhibits the enzyme farnesyl pyrophosphate synthase, disrupting the production of farnesyl pyrophosphate, a key intermediate in the pathway . This leads to the disruption of the prenylation of small GTPase proteins, which are crucial for osteoclast function .
Transport and Distribution
As a bisphosphonate, minodronic acid has a high affinity for bone tissue, particularly areas of high bone turnover .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the osteoclasts where it can inhibit the activity of farnesyl pyrophosphate synthase .
Méthodes De Préparation
Voies Synthétiques et Conditions de Réaction : La préparation de l'acide minodronique implique plusieurs étapes clés :
Hydrolyse d'Acétal : Un composé I subit une hydrolyse d'acétal pour donner le composé II.
Traitement en Boucle Fermée et Hydrolyse : Le composé II est traité avec de la 2-aminopyridine pour former le composé III.
Phosphorylation : Le composé III est phosphorylé pour produire de l'this compound.
Méthodes de Production Industrielle : La production industrielle de l'this compound évite l'utilisation de réactifs hautement toxiques tels que le cyanure de sodium ou le brome. Les conditions de réaction sont douces et contrôlables, ce qui rend le processus adapté à une production à grande échelle. Les étapes sont relativement courtes et le rendement est élevé, ce qui réduit le coût global .
Analyse Des Réactions Chimiques
L'acide minodronique subit diverses réactions chimiques, notamment :
Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs appropriés.
Substitution : L'this compound peut subir des réactions de substitution, en particulier celles impliquant les groupes acide phosphonique.
Réactifs et Conditions Courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs comme les halogénoalcanes peuvent faciliter les réactions de substitution.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés de l'this compound .
4. Applications de la Recherche Scientifique
L'this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle dans l'étude de la chimie et des réactions des bisphosphonates.
Biologie : L'this compound est étudié pour ses effets sur le métabolisme osseux et l'activité des ostéoclastes.
Médecine : Il est largement utilisé dans le traitement de l'ostéoporose et des troubles osseux associés.
5. Mécanisme d'Action
L'this compound exerce ses effets en inhibant l'activité de la farnésyl pyrophosphate synthase, une enzyme impliquée dans la voie du mévalonate. Cette inhibition entraîne une réduction de l'activité des ostéoclastes, diminuant ainsi la résorption osseuse et augmentant la densité osseuse .
Comparaison Avec Des Composés Similaires
L'acide minodronique est comparé à d'autres bisphosphonates tels que l'acide étidronique, l'acide alendronique et l'acide risédronique :
Acide Étidronique : L'this compound est 1000 fois plus efficace pour inhiber la résorption osseuse.
Acide Alendronique : L'this compound est 10 à 100 fois plus efficace.
Acide Risédronique : L'this compound montre une efficacité supérieure dans les essais cliniques.
Composés Similaires :
- Acide Étidronique
- Acide Alendronique
- Acide Risédronique
- Acide Pamidronique
L'this compound se distingue par son efficacité supérieure et sa faible incidence d'effets secondaires, ce qui en fait un choix privilégié pour le traitement de l'ostéoporose .
Propriétés
IUPAC Name |
(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O7P2/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMKGHQPQIEGSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048779 | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180064-38-4, 155648-60-5 | |
| Record name | Minodronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180064-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Minodronic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180064384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Minodronic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06548 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 180064-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=725590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minodronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minodronate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINODRONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40SGR63TGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

